molecular formula C17H16N4OS B12046394 4-((3-Methoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol CAS No. 478256-26-7

4-((3-Methoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12046394
CAS No.: 478256-26-7
M. Wt: 324.4 g/mol
InChI Key: NHZHLWWEUGGJOJ-WOJGMQOQSA-N
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Description

4-((3-Methoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Methoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-methoxybenzaldehyde with 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-((3-Methoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((3-Methoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 4-((3-Methoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In the case of its anticancer properties, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-((3-Methoxybenzylidene)amino)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol
  • 4-((3-Methoxybenzylidene)amino)-5-(o-tolyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-((3-Methoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group and the m-tolyl substituent may enhance its solubility and interaction with biological targets, making it a compound of interest for further research and development.

Properties

CAS No.

478256-26-7

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

4-[(E)-(3-methoxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4OS/c1-12-5-3-7-14(9-12)16-19-20-17(23)21(16)18-11-13-6-4-8-15(10-13)22-2/h3-11H,1-2H3,(H,20,23)/b18-11+

InChI Key

NHZHLWWEUGGJOJ-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)OC

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)OC

Origin of Product

United States

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